molecular formula C26H38F6IO2Sb B160686 [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate CAS No. 139301-16-9

[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate

Cat. No. B160686
M. Wt: 745.2 g/mol
InChI Key: UUBSKBMYMSQFGN-UHFFFAOYSA-H
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Description

Molecular Structure Analysis

The molecular formula of this compound is C26H38F6IO2Sb . It has a molecular weight of 745.24 g/mol . The structure includes a phenyl ring attached to an iodonium ion, which is further connected to a hexafluoroantimonate ion .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that iodonium salts can act as a source of electrophilic iodine. This property allows them to participate in various organic reactions.


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 99-104°C . It’s sensitive to light, heat, and moisture . It should be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

  • Photosensitive Applications
    [4-(2-hydroxy-3-butoxy-1-propoxy)phenyl]phenyliodonium hexafluoroantimonate (BPI·SbF6) has been synthesized and identified for its use in photosensitive applications. Studies have examined its characteristics in photopolymerization systems, indicating its potential in fields like photolithography and materials science (Yang Cheng, 2006).

  • Cationic Polymerization of Epoxides
    This compound has been researched as a photoinitiator for the cationic polymerization of epoxides. Its properties, including moisture sensitivity and polymerization efficiency, have been analyzed, suggesting its usefulness in creating polymers and resins with specific characteristics (A. Hartwig et al., 2001).

  • Preparation Methodologies
    Methods for preparing asymmetric cationic photoinitiators like (4-octyloxyphenyl)phenyl iodonium hexafluoroantimonate have been developed. These methods involve phase transfer catalysis and optimizing reaction conditions, which is crucial for large-scale synthesis and industrial applications (Li Gao-feng, 2011).

  • Light-Induced Polymerization Processes
    The compound has been used in studies investigating the light-induced polymerization processes of various resins, highlighting its role as a photoinitiator in complex polymerization reactions. This research contributes to our understanding of polymer chemistry and materials engineering (Yujie Zhang et al., 2007).

  • Ambient Temperature Polymerization
    Research has also focused on using hexafluoroantimonate for ambient temperature polymerization of oxiranes, a novel approach that could significantly impact adhesive formulation and industrial polymer production (Lewis M. Broomfield et al., 2012).

Safety And Hazards

This compound is toxic if swallowed or inhaled . It’s also toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray . It should be handled in accordance with good industrial practice .

properties

IUPAC Name

hexafluoroantimony(1-);[4-(2-hydroxytetradecoxy)phenyl]-phenyliodanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38IO2.6FH.Sb/c1-2-3-4-5-6-7-8-9-10-14-17-25(28)22-29-26-20-18-24(19-21-26)27-23-15-12-11-13-16-23;;;;;;;/h11-13,15-16,18-21,25,28H,2-10,14,17,22H2,1H3;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBSKBMYMSQFGN-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(COC1=CC=C(C=C1)[I+]C2=CC=CC=C2)O.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38F6IO2Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate

CAS RN

139301-16-9
Record name CD 1012
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139301-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, (4-((2-hydroxytetradecyl)oxy)phenyl)phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139301169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodonium, [4-[(2-hydroxytetradecyl)oxy]phenyl]phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (4-((2-Hydroxytetradecyl)oxy)phenyl)phenyliodonium, (OC-6-11)-Hexafluoroantimonat(1-) (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
R Popielarz, O Vogt - Journal of Polymer Science Part A …, 2008 - Wiley Online Library
Abstract Effect of coinitiator structure on relative initiation efficiency of two‐component Eosin/coinitiator systems has been evaluated quantitatively in polymerization of poly(ethylene …
Number of citations: 45 onlinelibrary.wiley.com
W Zhou, SM Kuebler, KL Braun, T Yu, JK Cammack… - science, 2002 - science.org
A two-photon–activatable photoacid generator, based on a bis[(diarylamino) styryl]benzene core with covalently attached sulfonium moieties, has been synthesized. The photoacid …
Number of citations: 887 www.science.org
YY Wang, TE Hsieh - Journal of materials science, 2007 - Springer
Preparation of UV-curable intercalated/exfoliated epoxide/acrylateclays nanocomposite resins with the addition of specific monomers and solvent via the consideration of solubility …
Number of citations: 25 link.springer.com
KJ Schafer, JM Hales, M Balu, KD Belfield… - … of Photochemistry and …, 2004 - Elsevier
Recent interests in and applications of two-photon absorption (2PA) induced photopolymerization have afforded advanced opportunities to perform three-dimensionally resolved …
Number of citations: 295 www.sciencedirect.com
G Brusatin, G Della Giustina, M Guglielmi… - Progress in solid state …, 2006 - Elsevier
Hybrid sol-gel materials are promising candidates for electro/optical applications, combining the most important glass-like and polymer-like properties. Hybrid patternable materials …
Number of citations: 37 www.sciencedirect.com
MS Malik, S Schlögl, M Wolfahrt, M Sangermano - Polymers, 2020 - mdpi.com
Ultraviolet (UV)-induced cationic frontal polymerization has emerged as a novel technique that allows rapid curing of various epoxy monomers upon UV irradiation within a few seconds. …
Number of citations: 45 www.mdpi.com
J Ge, M Trujillo-Lemon, JW Stansbury - Macromolecules, 2006 - ACS Publications
Efficient photopolymerization of a potentially expandable monomer is of practical importance for a variety of polymeric applications demanding dimensional stability, particularly if the …
Number of citations: 31 pubs.acs.org
F Dumur - European Polymer Journal, 2023 - Elsevier
Photopolymerization is an active research field and recently, a great deal of efforts has been devoted to replace the energy-consuming UV irradiation setups by the popular and easily …
Number of citations: 8 www.sciencedirect.com
MJ Cho, J Shin, JI Jin, YM Kim, YW Park, BK Ju… - Synthetic metals, 2009 - Elsevier
The utilization of a photoreactive hole injection/transport layer in multilayer electrophosphorescence polymer light-emitting diodes (PLEDs) is demonstrated in this study. A new …
Number of citations: 4 www.sciencedirect.com
O Solomeshch, V Medvedev, PR Mackie… - Advanced Functional …, 2006 - Wiley Online Library
The versatility of light‐emitting conjugated polymers in terms of optoelectronic properties is enormous, but tailoring of other essential properties has been relatively limited. In other fields …
Number of citations: 36 onlinelibrary.wiley.com

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